molecular formula C8H15O10P B562350 Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate CAS No. 91382-81-9

Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate

Cat. No. B562350
CAS RN: 91382-81-9
M. Wt: 302.172
InChI Key: CCWGGDIDQPGNLT-MNCSTQPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate” is a compound used in the biomedical sector as a precursor for the synthesis of important medications . It is particularly used in targeted antibacterial research, specifically studying various diseases stemming from pathogenic bacteria . The molecular weight of this compound is 302.17 and its molecular formula is C8H15O10P .


Molecular Structure Analysis

The molecular structure of “Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate” is represented by the formula C8H15O10P . Detailed structural analysis or 3D molecular models are not provided in the retrieved sources.


Physical And Chemical Properties Analysis

“Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate” is soluble in water . It should be stored at -20° C for optimal preservation . Other specific physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

  • Synthesis for Aromatic Amino Acid Biosynthesis : It has been synthesized as an intermediate in the biosynthesis of aromatic amino acids (Adlersberg & Sprinson, 1984).

  • Chemical Synthesis vs. Biological Isolation : A comparison of chemical synthesis and biological isolation from Escherichia coli shows different yield efficiencies and approaches for producing this compound (Frost & Knowles, 1984).

  • Preparation Methodology : Detailed preparation methods involving various chemical processes have been described, highlighting the compound's synthetic complexity (Sprinson, Rothschild, & Sprecher, 1963).

  • Target for Tuberculosis Treatment : Its role in Mycobacterium tuberculosis makes it a potential target for drug development. Inhibitors with various chain lengths were synthesized and evaluated, providing insights into active site plasticity for inhibitor binding (Reichau & Parker, 2013).

  • DAH7P Synthase Inhibitors : Studies on DAH7P synthase, which catalyzes a reaction involving this compound, have led to the synthesis of compounds designed to mimic intermediates in the enzyme-catalyzed reaction, offering potential as inhibitors (Walker, Cumming, & Parker, 2009).

  • Purification and Kinetics Analysis : The purification of tyrosine-sensitive 3-deoxy-D-arabino-heptulosonic acid 7-phosphate synthetase from Salmonella has been conducted, providing insights into the molecular weight and activity dependence of the enzyme (Deleo, Dayan, & Sprinson, 1973).

  • Anomeric Configuration Determination : Research on the molecular geometry and circular dichroism of methyl glycosides derived from this compound and related acids have contributed to understanding the chirality of anomeric carbon atoms in such compounds (Charon, Szabó, Césario, & Guilhem, 1983).

  • X-ray Analysis for Enzyme Study : The crystallization and X-ray analysis of the enzyme from Saccharomyces cerevisiae have been conducted, contributing to understanding its biosynthetic role in the formation of aromatic amino acids (Schneider, Hartmann, & Braus, 1999).

  • Enzyme Inhibition Analysis : Studies on the interaction of analogues of this compound with 3-dehydroquinate synthetase from Escherichia coli, exploring their potential as competitive inhibitors (Le Maréchal, Froussios, Level, & Azerad, 1980).

  • Synthesis of Derivatives for Metabolic Studies : Chemical synthesis of derivatives and their behavior under acidic conditions have been examined, relevant for metabolic studies and the synthesis of nucleoside antibiotics (Danan, Mondange, Sarfati, & Szabó, 1982).

  • Assay Development for Synthase : Methods for assaying 3-deoxy-D-arabino-heptulosonic acid 7-phosphate synthase have been developed, crucial for studying enzyme kinetics and function (Gollub, Zalkin, & Sprinson, 1970).

Safety And Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not provided in the retrieved sources.

properties

IUPAC Name

(2R,5S)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O10P/c1-16-8(7(11)12)2-4(9)6(10)5(18-8)3-17-19(13,14)15/h4-6,9-10H,2-3H2,1H3,(H,11,12)(H2,13,14,15)/t4?,5?,6-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWGGDIDQPGNLT-UEFGEUINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C(C(O1)COP(=O)(O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]1(CC([C@@H](C(O1)COP(=O)(O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate

Citations

For This Compound
1
Citations
MA Marx - 1995 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com

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